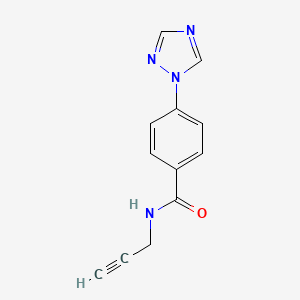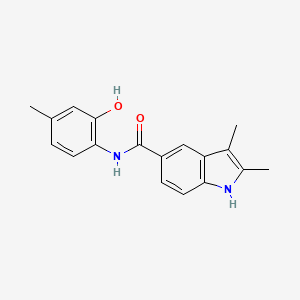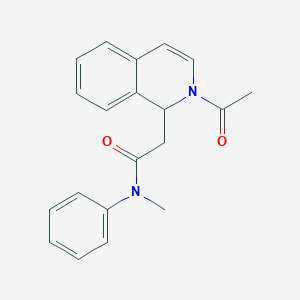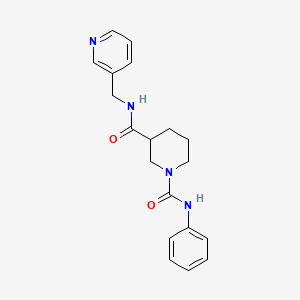
1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide, also known as BPIP, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. BPIP is a small molecule that belongs to the class of piperidine carboxamides and has a molecular weight of 407.5 g/mol.
Mechanism of Action
The exact mechanism of action of 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways in cells. This compound has been shown to inhibit the activity of several enzymes and proteins that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of protein kinase C (PKC), a protein that is involved in cell signaling and cancer progression. This compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide in lab experiments is that it is a small molecule that can easily penetrate cells and tissues. This compound is also stable and can be easily synthesized in large quantities. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide. One of the future directions is to study the effects of this compound in animal models of cancer and inflammation. Another future direction is to study the effects of this compound on the immune system and its potential use as an immunomodulatory agent. Additionally, further studies are needed to understand the mechanism of action of this compound and to design experiments to study its effects in different cell types and tissues.
Synthesis Methods
1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of N-pyridin-4-ylpiperidine-2-carboxylic acid with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of this compound as a white solid that can be purified by recrystallization.
Scientific Research Applications
1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Several studies have shown that this compound has potent anti-inflammatory and anti-cancer activities. This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-17(19-14-9-11-18-12-10-14)16-8-4-5-13-20(16)24(22,23)15-6-2-1-3-7-15/h1-3,6-7,9-12,16H,4-5,8,13H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZGGNPYFACDGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2-(dimethylamino)-2-oxoethyl]-methylamino]-N-[(4-methylphenyl)-thiophen-2-ylmethyl]acetamide](/img/structure/B7545572.png)

![2-[[2-(tert-butylamino)-2-oxoethyl]-methylamino]-N-(2-cyanophenyl)propanamide](/img/structure/B7545582.png)
![2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B7545588.png)


![N-[1-(ethylamino)-1-oxopropan-2-yl]-3-(phenoxymethyl)-1-benzofuran-2-carboxamide](/img/structure/B7545613.png)




![N-[1-(3-chlorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B7545661.png)
